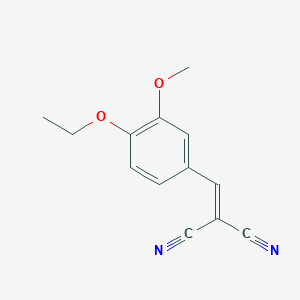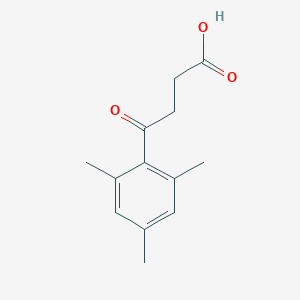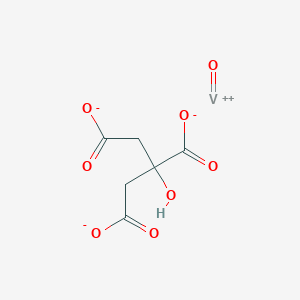
Silane, (4-bromophenoxy)trimethyl-
Overview
Description
Silane, (4-bromophenoxy)trimethyl- is a useful research compound. Its molecular formula is C9H13BrOSi and its molecular weight is 245.19 g/mol. The purity is usually 95%.
The exact mass of the compound Silane, (4-bromophenoxy)trimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96824. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Silane, (4-bromophenoxy)trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, (4-bromophenoxy)trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cross-Coupling Reactions
Silane derivatives, including (4-bromophenoxy)trimethylsilane, have been investigated for their potential in synthetic organic chemistry. A notable application is their use in direct synthesis techniques and cross-coupling reactions. For example, trimethyl(2-phenoxyethyl)silanes have been synthesized from aromatic fluorides, demonstrating the versatility of silane derivatives in organic synthesis (Grecian, Hadida, & Warren, 2005). Furthermore, a palladium/copper catalytic system has been developed to enable the cross-coupling of aryl(trialkyl)silanes with aryl bromides, highlighting the role of silanes in facilitating complex organic reactions (Komiyama, Minami, Furuya, & Hiyama, 2018).
Protecting Groups and Silylation Potential
The use of silane derivatives as protecting groups and their silylation potential in organic synthesis have been explored. Triorganyl(2,4,6-trimethoxyphenyl)silanes have been synthesized and characterized, serving as reagents in selective cleavage and silylation reactions. These compounds demonstrate the utility of silane-based protecting groups in synthetic chemistry, offering both chemo- and regioselectivity (Popp, Nätscher, Daiß, Burschka, & Tacke, 2007).
Chemical Vapor Deposition (CVD) Precursors
Organosilicon compounds, including trimethylsilanes, have been identified as valuable precursors for chemical vapor deposition (CVD) processes. The synthesis and thermal properties of various organosilicon compounds have been investigated, emphasizing their importance in the deposition of thin films for various applications. The volatility and thermal stability of these compounds make them suitable for use in CVD processes without the need for additional heating (Ermakova et al., 2016).
Photoinitiators and Polymerization
New photoinitiators based on silyl radical chemistry have been proposed for initiating both free radical polymerization and free radical promoted cationic polymerizations. Compounds such as 4-tris(trimethylsilyl)silyloxybenzophenone have been studied, showing the potential of silyl radicals in photopolymerization processes. These findings highlight the role of silane derivatives in developing new photoinitiators with high efficiency and low oxygen inhibition (Lalevée et al., 2008).
Dielectric and Thermally Conductive Materials
The modification of nanocomposite materials with silane coupling agents has been explored to enhance their dielectric properties and thermal conductivity. For instance, silane coupling reagent functionalized nanosized boron nitride fillers have been used to fabricate bismaleimide/diallylbisphenol A nanocomposites, demonstrating significant improvements in dielectric properties, thermal conductivity, and thermal stability. Such advancements underscore the importance of silane derivatives in the development of materials for microelectronic applications (Gu et al., 2016).
Safety and Hazards
The safety data sheet for a related compound, trimethylsilane, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Properties
IUPAC Name |
(4-bromophenoxy)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrOSi/c1-12(2,3)11-9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKPTBHJWBSOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066275 | |
| Record name | (4-Bromophenoxy)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17878-44-3 | |
| Record name | 1-Bromo-4-[(trimethylsilyl)oxy]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17878-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenoxy)trimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017878443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (4-bromophenoxy)trimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-bromo-4-[(trimethylsilyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (4-Bromophenoxy)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromophenoxy)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4-Bromophenoxy)trimethylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83AG4X9EPE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)


![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)








